molecular formula C18H20N2O5S B2861155 5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid CAS No. 794553-84-7

5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid

Cat. No.: B2861155
CAS No.: 794553-84-7
M. Wt: 376.43
InChI Key: RSDZBFQELSNDCX-UHFFFAOYSA-N
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Description

The compound 5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a 2-methyl group and a sulfamoyl-linked carbamoylmethyl moiety attached to a 2,6-dimethylphenyl group. Its molecular formula is C₁₉H₂₁N₂O₅S, with a molecular weight of 397.45 g/mol. The benzoic acid moiety may enhance solubility in aqueous environments, while the aromatic and alkyl substituents could influence lipophilicity and target binding .

Properties

IUPAC Name

5-[[2-(2,6-dimethylanilino)-2-oxoethyl]sulfamoyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-11-7-8-14(9-15(11)18(22)23)26(24,25)19-10-16(21)20-17-12(2)5-4-6-13(17)3/h4-9,19H,10H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZBFQELSNDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid, with the CAS number 794553-84-7, is a compound of interest due to its potential biological activities. Its structure features a sulfamoyl group, which is known for various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies and data.

  • Molecular Formula : C18_{18}H20_{20}N2_2O5_5S
  • Molecular Weight : 376.43 g/mol
  • Purity : ≥95%
  • Storage : Store in a cool, dry place

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds with sulfamoyl groups can modulate inflammatory responses. In a study evaluating structure-activity relationships (SAR), it was found that certain derivatives of sulfamoyl compounds enhance NF-κB activity, which plays a critical role in inflammation and immune response .

CompoundNF-κB Activation (%)Concentration (μM)
Compound 1200%5
DMSO Control100%-

This suggests that modifications to the sulfamoyl structure can significantly influence its biological efficacy.

2. Anticancer Properties

The compound's potential as an anticancer agent is supported by its affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors . Inhibitors targeting CAIX have been shown to alter tumor microenvironments and inhibit cancer cell proliferation.

A study on related sulfamoyl benzoates showed promising results in inhibiting CAIX with varying affinities depending on structural modifications . This highlights the importance of further exploring the anticancer potential of this compound.

Case Study 1: NF-κB Pathway Modulation

In a high-throughput screening (HTS) study, several sulfamoyl compounds were evaluated for their ability to activate the NF-κB pathway in human cell lines. The results demonstrated that specific structural features are crucial for enhancing NF-κB activity, which could lead to therapeutic applications in inflammatory diseases .

Case Study 2: Inhibition of Tumor Growth

A series of experiments were conducted using tumor cell lines treated with various concentrations of sulfamoyl benzoates. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that compounds similar to this compound could be developed into effective anticancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Compounds Identified in Evidence:

5-[(2-Chlorophenyl)sulfamoyl]-2-methylbenzoic Acid () Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol Key Features: Lacks the carbamoylmethyl group but retains the sulfamoyl and 2-methylbenzoic acid core. The 2-chlorophenyl substituent differs from the target compound’s 2,6-dimethylphenyl group.

LMM5 and LMM11 ()

  • Molecular Features : Sulfamoyl benzamide derivatives with oxadiazole rings and substituents like 4-methoxyphenyl (LMM5) or furan-2-yl (LMM11).
  • Key Differences : Replace the benzoic acid with a benzamide group, reducing acidity. Tested for antifungal activity, suggesting sulfamoyl derivatives’ versatility in drug design .

Metsulfuron-methyl ()

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Key Features : A sulfonylurea herbicide with a triazine ring instead of a benzoic acid core. Shares the sulfamoyl group but uses a methyl ester for improved lipophilicity.
  • Implications : Highlights the role of sulfamoyl groups in herbicidal activity, though the target compound’s benzoic acid may limit membrane permeability compared to ester derivatives .
Table 1: Comparative Data
Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Application
Target Compound Benzoic acid 2,6-Dimethylphenyl carbamoylmethyl sulfamoyl 397.45 Unknown (theoretical: herbicide/pharmaceutical)
5-[(2-Chlorophenyl)sulfamoyl]-2-methylbenzoic acid Benzoic acid 2-Chlorophenyl sulfamoyl 325.77 Pharmaceutical intermediate
LMM5 Benzamide 4-Methoxyphenyl methyl oxadiazole 492.55 Antifungal agent
Metsulfuron-methyl Triazine Methoxy triazinyl sulfamoyl 381.36 Herbicide
Critical Observations:
  • Acidity and Solubility : The target compound’s benzoic acid group (pKa ~2–3) may enhance solubility in basic environments compared to LMM5 (amide) or metsulfuron-methyl (ester).
  • Bioactivity : Sulfamoyl groups in LMM5 and metsulfuron-methyl are linked to antifungal and herbicidal activity, respectively. The target compound’s carbamoyl group may introduce additional hydrogen-bonding interactions, possibly enhancing target specificity .

Contradictions and Limitations

  • Application Conflicts : While sulfamoyl derivatives like LMM5 are antifungal, metsulfuron-methyl is herbicidal. This suggests the target compound’s activity may depend on substituent-specific interactions rather than the sulfamoyl group alone.
  • Data Gaps: No direct evidence exists for the target compound’s synthesis, stability, or bioactivity. Comparisons rely on extrapolation from structural analogs.

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